13-(difluoromethyl)-11-phenyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Overview
Description
“13-(difluoromethyl)-11-phenyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic compound characterized by its unique tetracyclic structure, which includes multiple rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Functional Group Introduction: Introduction of difluoromethyl, phenyl, and cyclopropyl groups through substitution reactions.
Sulfur Incorporation: Introduction of the sulfur atom using thiolation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to facilitate cyclization and substitution reactions.
Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur to sulfoxides or sulfones.
Reduction: Reduction of difluoromethyl groups to methyl groups.
Substitution: Electrophilic or nucleophilic substitution on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Methyl derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying ring strain, stereochemistry, and reactivity.
Biology
Medicine
Possible use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Applications in materials science for developing new polymers or as a precursor for advanced materials.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 13-(trifluoromethyl)-11-phenyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 13-(difluoromethyl)-11-phenyl-4-(2-phenylcyclopropyl)-16-oxa-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Uniqueness
The presence of the difluoromethyl group and sulfur atom distinguishes it from similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
13-(difluoromethyl)-11-phenyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F2N5S/c27-23(28)19-12-17(15-9-5-2-6-10-15)20-21-22(34-26(20)30-19)25-31-24(32-33(25)13-29-21)18-11-16(18)14-7-3-1-4-8-14/h1-10,12-13,16,18,23H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGREEYBPNWDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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